4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2,6-dimethoxyphenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
The synthesis of 3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2,6-dimethoxyphenyl methyl ether typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for several hours . This reaction forms the core structure, which is then further modified through various chemical reactions to introduce the desired functional groups.
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2,6-dimethoxyphenyl methyl ether can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with various biological targets, such as enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or modulate receptor activity .
Mechanism of Action
The mechanism of action of 3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2,6-dimethoxyphenyl methyl ether involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins that play a role in various cellular processes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2,6-dimethoxyphenyl methyl ether include other heterocyclic compounds with similar ring structures. These can include derivatives of pyrroloquinoline, benzodiazepine, and other fused ring systems. What sets this compound apart is its unique combination of functional groups and its potential for diverse biological activity .
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C21H22N2O3/c1-24-18-11-10-15(20(25-2)21(18)26-3)19-17-9-6-12-23(17)16-8-5-4-7-14(16)13-22-19/h4-12,19,22H,13H2,1-3H3 |
InChI Key |
UISRWWAGULAENF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=CC=CN3C4=CC=CC=C4CN2)OC)OC |
Origin of Product |
United States |
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